REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:10][CH:9]2[CH2:11][CH:3]1[CH:4]1[CH:8]2[C:7](=[O:12])[NH:6][C:5]1=[O:13].CC(O)C>S(=O)(=O)(O)O.O.CC(C)=O.[O-2].[O-2].[O-2].[Cr+6]>[C:7]1(=[O:12])[CH:8]2[CH:4]([CH:3]3[CH2:11][CH:9]2[CH2:10][C:2]3=[O:1])[C:5](=[O:13])[NH:6]1 |f:5.6.7.8|
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Name
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solution
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Quantity
|
12.17 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
rac-(3aS,4R,5S,7R,7aR)-5-hydroxyhexahydro-1H-4,7-methanoisoindole-1,3-dione
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Quantity
|
4.21 g
|
Type
|
reactant
|
Smiles
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OC1C2C3C(NC(C3C(C1)C2)=O)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
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CC(C)O
|
Name
|
|
Quantity
|
10 mL
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Type
|
solvent
|
Smiles
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O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
|
Name
|
|
Quantity
|
2.3 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[O-2].[Cr+6]
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred 30 min (orange color dissipates)
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared by modification of the procedures in Japanese Patent Publication JP 8-333368, Dec
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered through celite and
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
WASH
|
Details
|
Silica gel chromatography eluting with 98:2 CH2Cl2
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(NC(C2C3C(CC(C12)C3)=O)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |